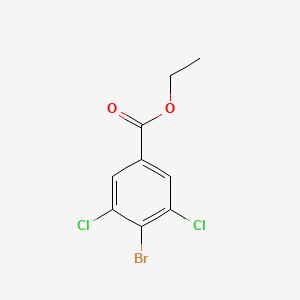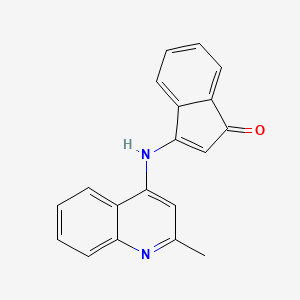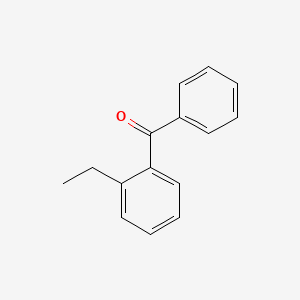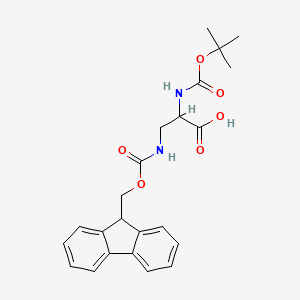![molecular formula C12H15NO B6337168 2-[(Cyclopropylmethyl)ethanimidoyl]phenol CAS No. 680215-03-6](/img/structure/B6337168.png)
2-[(Cyclopropylmethyl)ethanimidoyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclopropylmethyl)ethanimidoyl]phenol, also known as 2-CEMEP, is an organic compound with a wide range of applications in scientific research. It is a cyclic, nitrogen-containing phenol derivative with a cyclopropylmethyl group attached to the nitrogen atom. 2-CEMEP has been studied extensively, and its unique properties make it a valuable tool for a variety of applications, including organic synthesis, biochemistry, and drug development.
Wirkmechanismus
2-[(Cyclopropylmethyl)ethanimidoyl]phenol is believed to act as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. It is thought to interact with the active site of the enzyme, preventing it from binding to its substrate. This prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, and it has also been found to have antioxidant properties. In addition, 2-[(Cyclopropylmethyl)ethanimidoyl]phenol has been found to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has several advantages for laboratory experiments. It is a relatively stable compound and is easy to synthesize and purify. In addition, it is relatively inexpensive and readily available. However, 2-[(Cyclopropylmethyl)ethanimidoyl]phenol is not soluble in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-[(Cyclopropylmethyl)ethanimidoyl]phenol research. It could be further investigated for its potential use in drug development, as it has already been found to be an effective inhibitor of certain enzymes. In addition, it could be studied for its potential effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Finally, it could be used in the development of new synthetic methods or reagents, as it is a relatively stable compound and is easy to synthesize and purify.
Synthesemethoden
2-[(Cyclopropylmethyl)ethanimidoyl]phenol can be synthesized from a variety of starting materials, including cyclopropylmethyl bromide and ethanimidoyl chloride. The reaction is typically performed in a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide is used to promote the reaction. The reaction is typically performed at a temperature of 40-50 °C, and the reaction can be completed in a few hours. The product is then isolated and purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has a wide range of applications in scientific research. It has been used in organic synthesis as a reagent in the synthesis of other compounds. It has also been studied for its potential use in drug development, as it has been found to be an effective inhibitor of certain enzymes. In addition, 2-[(Cyclopropylmethyl)ethanimidoyl]phenol has been used in biochemistry to study the structure and function of proteins, and it has been used in the study of cellular processes such as apoptosis and signal transduction.
Eigenschaften
IUPAC Name |
2-[N-(cyclopropylmethyl)-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(13-8-10-6-7-10)11-4-2-3-5-12(11)14/h2-5,10,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJKMLYRLAUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)ethanimidoyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
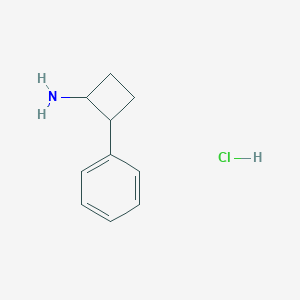
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
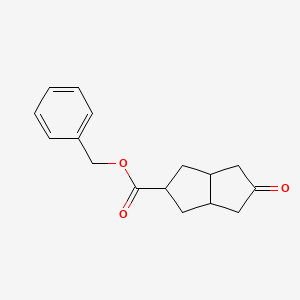
![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
